molecular formula C13H15NO4 B8287049 Methyl 5-(benzoylamino)levulinate

Methyl 5-(benzoylamino)levulinate

Cat. No. B8287049
M. Wt: 249.26 g/mol
InChI Key: RBQNVOZMHCZAKZ-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

Under a nitrogen atmosphere, a solution of 5-aminolevulinic acid methyl hydrochloride (1.0 g, 5.5 mmol) and triethylamine (2.3 mL, 16.5 mmol) in dichloromethane (50 mL) was cooled to 0° C., and benzoyl chloride (0.7 mL, 6.1 mmol) was then added to the solution. The obtained mixture was stirred at room temperature for 3 hours. Thereafter, water was added to the reaction solution, and it was then extracted with ethyl acetate. The organic layer was washed with a saturated saline and was then dried over sodium sulfate. The solvent was distilled away, and the obtained residue was then purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain the title compound (1.29 g, yield: 94%).
Name
5-aminolevulinic acid methyl hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
CCl.[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].[CH2:12](N(CC)CC)C.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>ClCCl>[CH3:12][O:9][C:8](=[O:10])[CH2:7][CH2:6][C:5]([CH2:4][NH:3][C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:11] |f:0.1|

Inputs

Step One
Name
5-aminolevulinic acid methyl hydrochloride
Quantity
1 g
Type
reactant
Smiles
CCl.NCC(CCC(=O)O)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
CUSTOM
Type
CUSTOM
Details
the obtained residue was then purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CCC(=O)CNC(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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